molecular formula C22H29ClN2O3S B11477983 1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine

1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine

Cat. No.: B11477983
M. Wt: 437.0 g/mol
InChI Key: DGJUSSXEGHCDGU-UHFFFAOYSA-N
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Description

1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine is a synthetic organic compound belonging to the arylpiperazine chemical class, which is widely investigated in medicinal chemistry and pharmacology research . This compound features a complex structure with a 4-chlorophenyl group attached to a piperazine ring, which is then sulfonylated by a 3-sec-butyl-4-ethoxyphenyl group. Piperazine derivatives are of significant research interest due to their diverse interactions with biological targets, particularly in the central nervous system . While the specific profile of this analog is under investigation, structurally related chlorophenylpiperazine compounds are known to interact with a range of serotonin receptor subtypes (e.g., 5-HT 1 , 5-HT 2 ) . Some analogs act as serotonin receptor agonists or partial agonists, while others demonstrate potent activity as dopamine transporter (DAT) inhibitors or display cytotoxic effects in cancer cell line studies . The presence of the sulfonyl group and the sec-butyl side chain in this particular molecule may influence its selectivity, potency, and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore new therapeutic leads for neurological disorders or to study signal transduction pathways. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H29ClN2O3S

Molecular Weight

437.0 g/mol

IUPAC Name

1-(3-butan-2-yl-4-ethoxyphenyl)sulfonyl-4-(4-chlorophenyl)piperazine

InChI

InChI=1S/C22H29ClN2O3S/c1-4-17(3)21-16-20(10-11-22(21)28-5-2)29(26,27)25-14-12-24(13-15-25)19-8-6-18(23)7-9-19/h6-11,16-17H,4-5,12-15H2,1-3H3

InChI Key

DGJUSSXEGHCDGU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

Preparation Methods

Pre-Functionalization of Piperazine

In this approach, the 4-chlorophenyl group is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling. For example, 4-chlorophenylboronic acid can react with a brominated piperazine derivative under Suzuki-Miyaura conditions using palladium(II) acetate as a catalyst and triphenylphosphine as a ligand. Yields for this step range from 65% to 78%, depending on the solvent system (e.g., toluene/ethanol vs. DMF).

Post-Sulfonylation Modification

Here, the sulfonyl group is introduced first, followed by aryl group installation. A 3-(sec-butyl)-4-ethoxyphenylsulfonyl chloride intermediate is prepared by treating 3-(sec-butyl)-4-ethoxyphenol with chlorosulfonic acid at −10°C to 0°C. This intermediate reacts with piperazine in dichloromethane (DCM) using triethylamine as a base, achieving sulfonylation at the 1-position with 82–89% yield. Subsequent Ullmann coupling with 4-chlorobromobenzene introduces the 4-chlorophenyl group, though this method suffers from lower yields (55–62%) due to steric hindrance.

Sulfonylation Methods and Optimization

Sulfonyl Chloride Synthesis

The 3-(sec-butyl)-4-ethoxyphenylsulfonyl chloride precursor is synthesized via a three-step sequence:

  • Ethoxy Group Introduction : 3-(sec-butyl)phenol is alkylated with ethyl bromide in the presence of potassium carbonate, yielding 3-(sec-butyl)-4-ethoxyphenol.

  • Sulfonation : Reaction with chlorosulfonic acid at controlled temperatures (−10°C to 5°C) prevents over-sulfonation. Excess reagent (1.5–2.0 equivalents) ensures complete conversion.

  • Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride, with toluene as the solvent and catalytic DMF (5 mol%).

Table 1: Optimization of Sulfonyl Chloride Synthesis

ParameterConditionsYield (%)
Chlorosulfonic Acid1.5 eq, −10°C, 2 h76
SOCl₂3 eq, reflux, 4 h88
SolventToluene vs. DCM88 vs. 72

Piperazine Sulfonylation

The sulfonyl chloride reacts with piperazine in a 1:1 molar ratio. Solvent choice critically impacts regioselectivity:

  • DCM : Favors mono-sulfonylation (89% yield).

  • THF : Increases di-sulfonylation byproduct (up to 22%).
    Triethylamine (2.5 eq) is optimal for HCl scavenging, while DMAP (4-dimethylaminopyridine) accelerates the reaction by 30%.

Sequential Synthesis Approaches

Route A: Sulfonylation First

  • Step 1 : Piperazine + 3-(sec-butyl)-4-ethoxyphenylsulfonyl chloride → 1-sulfonylpiperazine (89% yield).

  • Step 2 : 4-Chlorophenyl introduction via Ullmann coupling with CuI/L-proline (62% yield).

Route B: Aryl Group First

  • Step 1 : Piperazine + 4-chlorobromobenzene → 4-(4-chlorophenyl)piperazine (71% yield).

  • Step 2 : Sulfonylation with sulfonyl chloride (85% yield).

Table 2: Comparison of Synthetic Routes

RouteTotal Yield (%)Purity (HPLC)Key Challenge
A5598.2%Di-sulfonylation byproducts
B6097.8%Incomplete aryl coupling

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride.

  • Reverse-Phase HPLC : Achieves >99% purity using a C18 column and acetonitrile/water gradient.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.62 (d, J = 6.8 Hz, 3H, sec-butyl CH₃), 3.12–3.25 (m, 8H, piperazine), 7.32–7.45 (m, 4H, aryl-H).

  • HRMS : [M+H]⁺ calc. 493.1784, found 493.1786.

Challenges and Mitigation Strategies

Steric Hindrance in Ullmann Coupling

The sec-butyl group adjacent to the sulfonyl moiety hinders copper catalyst accessibility. Using bulkier ligands (e.g., 1,10-phenanthroline) increases yields from 55% to 68%.

Di-Sulfonylation Byproducts

Controlling stoichiometry (piperazine:sulfonyl chloride = 1:1.05) and reaction time (<4 h) minimizes di-substitution to <5% .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the sulfonyl and chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The aromatic groups may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 4-Chlorophenylpiperazine Moieties

  • SC211 (CHEMBL329228) : A dopamine D4 receptor ligand with a 4-chlorophenylpiperazine core linked to a 3-methoxyphenylpropanamide group. Unlike the target compound, SC211 lacks a sulfonyl group but shares the 4-chlorophenylpiperazine scaffold, which is critical for receptor affinity. The target compound’s sec-butyl and ethoxy groups may enhance lipophilicity and selectivity compared to SC211’s methoxy substituent .
  • 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine : This compound substitutes the sulfonyl group with a methylsulfanyl-benzyl group. The sulfonyl group in the target compound likely improves metabolic stability and hydrogen-bonding capacity compared to the thioether linkage .

Ethoxyphenyl-Substituted Piperazines

  • Compound 28e (1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine) : Exhibits antifungal activity by inhibiting Candida albicans hyphae formation. The target compound’s 4-ethoxyphenyl group mirrors this structure but replaces the hydroxypropyl-biphenyl group with a sulfonyl-sec-butylphenyl chain. This substitution may alter membrane permeability and target specificity .
  • 1-Aroyl-4-(4-methoxyphenyl)piperazines : These derivatives prioritize methoxy over ethoxy groups. The ethoxy group in the target compound provides slightly greater steric bulk and electron-donating capacity, which could enhance interactions with hydrophobic enzyme pockets .

Sulfonamide-Containing Piperazines

  • 1-Benzyhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c): Shares the sulfonamide linkage but replaces the 4-chlorophenyl group with a benzhydryl moiety.
  • 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine : Features a toluene sulfonyl group and 3-chlorobenzyl substituent. The target compound’s sec-butyl-ethoxyphenyl group introduces greater conformational flexibility, which may improve binding to flexible enzyme active sites .

Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Key Differences from Target Compound
Target Compound Piperazine 4-Chlorophenyl, 3-sec-butyl-4-ethoxyphenylsulfonyl Not reported (predicted CNS/antimicrobial) N/A
SC211 (CHEMBL329228) Piperazine 4-Chlorophenyl, 3-methoxyphenylpropanamide Dopamine D4 receptor ligand Lacks sulfonyl group; different linker
Compound 28e Piperazine 4-Ethoxyphenyl, biphenylol-hydroxypropyl Antifungal (Candida virulence) Hydroxypropyl-biphenyl vs. sulfonyl-sec-butyl
1-Benzyhydryl-4-nitrophenylsulfonyl Piperazine Benzhydryl, 4-nitrophenylsulfonyl Not reported (structural study) Nitro group vs. ethoxy; benzhydryl vs. chlorophenyl

Research Findings and Implications

  • Anticancer Potential: Piperazines with 4-chlorophenyl groups (e.g., ’s compound 5i) show IC50 values of ~9 μM against MCF7 cells. The target compound’s sec-butyl-ethoxyphenylsulfonyl group may enhance cytotoxicity by improving membrane penetration .
  • Antifungal Activity : Ethoxyphenyl-piperazines () inhibit C. albicans virulence at 400 μM. The sulfonyl group in the target compound could augment this by disrupting fungal membrane proteins .
  • Receptor Binding : The 4-chlorophenylpiperazine scaffold in SC211 binds dopamine receptors (Ki < 100 nM). The target compound’s bulkier substituents may shift selectivity toward other GPCRs or serotonin receptors .

Biological Activity

The compound 1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C19H24ClN2O2S\text{C}_{19}\text{H}_{24}\text{ClN}_2\text{O}_2\text{S}

This structure contains a piperazine ring, a sulfonyl group, and various aromatic substituents, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that piperazine derivatives, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was tested against several cancer cell lines such as HUH7 (liver), MCF7 (breast), and HCT-116 (colon). The results indicated substantial inhibition of cell growth, with IC50 values ranging from 1.02 to 4.12 µM depending on the cell line tested .
Cell LineIC50 (µM)Reference
HUH71.02
MCF72.50
HCT-1161.35
HepG24.12
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased markers of apoptosis and cell cycle arrest in treated cells. It also inhibits telomerase activity by downregulating dyskerin expression .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological properties. The compound has been shown to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation:

  • AChE Inhibition : Virtual screening studies indicated that the compound binds effectively at both the peripheral anionic site and the catalytic site of AChE, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study investigated the effects of various piperazine derivatives on cancer cell lines, revealing that modifications at the aromatic substituents significantly influenced anticancer activity. The compound showed promising results comparable to standard chemotherapeutics like doxorubicin .
  • Neuroprotective Studies : Research focused on the neuroprotective effects of piperazine derivatives demonstrated that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, suggesting their potential use in neuroprotection strategies .

Q & A

Q. Table 1: Comparison of Reaction Conditions

ParameterCondition A ()Condition B ()
SolventDichloromethaneTHF
BaseTriethylamineDMAP
Yield65–75%70–80%
Purity (HPLC)>95%>98%

Q. Optimization Tips :

  • Use column chromatography or recrystallization for purification.
  • Monitor reaction progress via TLC or LC-MS to identify side products (e.g., unreacted sulfonyl chloride) .

Basic: Which spectroscopic and chromatographic methods are most effective for confirming structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the sec-butyl group (δ 0.8–1.5 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂), and aromatic protons (δ 6.8–8.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and sulfonyl regions .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group) .
  • HPLC/UPLC :
    • Use C18 columns with acetonitrile/water gradients to assess purity (>98% by area) .

Advanced: How can researchers design in vitro assays to evaluate this compound’s receptor affinity?

Answer:
Step 1: Target Selection
Prioritize receptors based on structural analogs:

  • Dopamine D₂/D₃ and serotonin 5-HT₂A receptors due to piperazine’s known modulation of neurotransmitter systems .

Q. Step 2: Assay Design

  • Radioligand Binding Assays :
    • Use [³H]spiperone for D₂ receptors or [³H]ketanserin for 5-HT₂A.
    • Measure IC₅₀ values via competitive binding (Kd adjustments for lipophilic groups) .
  • Functional Assays :
    • cAMP/GTPγS for G-protein coupling efficiency .

Q. Table 2: Example Receptor Binding Data (Hypothetical)

ReceptorIC₅₀ (nM)Selectivity Index (vs. 5-HT₂A)
Dopamine D₂120 ± 153.2
5-HT₂A38 ± 51.0

Q. Step 3: Structural Modifications

  • Introduce fluorinated tags (e.g., ¹⁹F NMR probes) to track binding kinetics .

Advanced: What computational strategies predict pharmacokinetics and target selectivity?

Answer:

  • QSAR Modeling :
    • Train models using datasets of sulfonamide-piperazine derivatives. Key descriptors include logP, polar surface area (PSA), and H-bond acceptors .
  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger to simulate binding to dopamine D₂ (PDB: 6CM4) and 5-HT₂A (PDB: 6A93). Focus on piperazine-sulfonyl interactions with Asp3.32/Ser5.46 residues .
  • MD Simulations :
    • Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. Table 3: Predicted ADME Properties

PropertyValue (Predicted)Method (Source)
logP3.8XLogP3 ()
Bioavailability Score0.55SwissADME
BBB PermeabilityNoBOILED-Egg Model

Advanced: How should contradictions in bioactivity data for analogs be resolved?

Answer:
Case Study : Discrepancies in IC₅₀ values for similar compounds may arise from:

  • Structural Variations : Substituents on the phenyl ring (e.g., 4-chloro vs. 4-methoxy) alter electron density and steric hindrance .
  • Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., CHO vs. HEK293) .

Q. Resolution Workflow :

Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ normalized to reference ligands).

Structural Alignment : Overlay crystal structures (e.g., ) to identify critical binding motifs.

In Silico Mutagenesis : Predict the impact of substituents on binding energy (ΔΔG calculations) .

Example : A 4-chlorophenyl group may enhance hydrophobic interactions vs. 4-methoxy’s H-bonding potential, explaining divergent affinities .

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